molecular formula C6H3F5N2O B1581117 1-(Pentafluoropropionyl)imidazole CAS No. 71735-32-5

1-(Pentafluoropropionyl)imidazole

Cat. No.: B1581117
CAS No.: 71735-32-5
M. Wt: 214.09 g/mol
InChI Key: VZUSRIIEPFQBNE-UHFFFAOYSA-N
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Description

1-(Pentafluoropropionyl)imidazole is a chemical compound characterized by its unique structure, which includes a pentafluoropropionyl group attached to an imidazole ring. This compound is known for its high stability and reactivity, making it a valuable reagent in various scientific and industrial applications.

Mechanism of Action

Target of Action

1-(Pentafluoropropionyl)imidazole primarily targets alcohols and carboxylic acids . It is a derivatizing reagent used in gas chromatography (GC) to react with these functional groups, facilitating their analysis .

Mode of Action

The interaction of this compound with its targets involves the formation of derivatives. Specifically, it reacts with alcohols and carboxylic acids to form esters . This derivatization process enhances the volatility and thermal stability of these compounds, making them suitable for GC analysis .

Biochemical Pathways

The biochemical pathways affected by this compound are those involving alcohols and carboxylic acids. By forming esters with these compounds, it alters their chemical properties and behavior in GC analysis . The downstream effects include improved detection and quantification of these compounds in complex mixtures .

Pharmacokinetics

) and specific gravity (1.4 g/mL at 20 °C ) may influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Result of Action

The molecular and cellular effects of this compound’s action are primarily observed in the context of GC analysis. By forming esters with alcohols and carboxylic acids, it enables the efficient separation, detection, and quantification of these compounds in GC . This can provide valuable information about the composition of complex mixtures, aiding in various research and analytical applications .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is recommended to be stored at a temperature of -20°C , suggesting that low temperatures may help maintain its stability and effectiveness. Furthermore, its reactivity with alcohols and carboxylic acids may be affected by factors such as the pH and the presence of other reactive species in the sample .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Pentafluoropropionyl)imidazole can be synthesized through several methods, including the reaction of imidazole with pentafluoropropionic acid or its derivatives under controlled conditions. The reaction typically involves heating the reactants in the presence of a suitable catalyst to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-(Pentafluoropropionyl)imidazole undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and introducing new functional groups.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydride. The reaction conditions typically involve controlling the temperature, pressure, and solvent environment to achieve the desired outcome.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can be further utilized in different applications.

Scientific Research Applications

1-(Pentafluoropropionyl)imidazole is widely used in scientific research due to its unique properties. It is employed in chemistry for derivatization reactions, where it helps in modifying the chemical structure of other compounds to enhance their reactivity or detectability. In biology, it is used as a reagent in biochemical assays and studies involving enzyme inhibition. Additionally, in industry, it is used in the synthesis of advanced materials and as a catalyst in various chemical processes.

Comparison with Similar Compounds

  • 1-(Trifluoroacetyl)imidazole

  • Perfluoropropionic acid

  • 1-(Perfluorobutyryl)imidazole

  • 1-(Perfluoropentanoyl)imidazole

Properties

IUPAC Name

2,2,3,3,3-pentafluoro-1-imidazol-1-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F5N2O/c7-5(8,6(9,10)11)4(14)13-2-1-12-3-13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZUSRIIEPFQBNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)C(=O)C(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F5N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40221959
Record name 1-(2,2,3,3,3-Pentafluoro-1-oxopropyl)-1H-imidazole
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Molecular Weight

214.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71735-32-5
Record name 2,2,3,3,3-Pentafluoro-1-(1H-imidazol-1-yl)-1-propanone
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Record name 1-(2,2,3,3,3-Pentafluoro-1-oxopropyl)-1H-imidazole
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Record name 71735-32-5
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Record name 1-(2,2,3,3,3-Pentafluoro-1-oxopropyl)-1H-imidazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2,2,3,3,3-pentafluoro-1-oxopropyl)-1H-imidazole
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Record name 1-(Pentafluoropropionyl)imidazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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